molecular formula C16H17N5O2S B11020119 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B11020119
M. Wt: 343.4 g/mol
InChI Key: FBQBEFAEPOWGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a synthetic organic compound designed for advanced pharmacological screening and drug discovery research. This molecule integrates a quinazolin-4-one core, a privileged structure in medicinal chemistry, with a 1,3,4-thiadiazole heterocycle via a propanamide linker. The 1,3,4-thiadiazole ring is a known bioisostere of pyrimidine bases, which allows these derivatives to potentially disrupt critical cellular processes like DNA replication in cancer cells . Compounds within this structural class have demonstrated significant promise in preclinical studies for their cytotoxic properties, showing activity against a range of human cancer cell lines, including breast carcinoma (MCF-7), lung carcinoma (A549), and leukemia (HL-60) models . The mechanism of action is multifaceted and may involve the inhibition of key enzymes such as carbonic anhydrase IX (CA IX), a target associated with tumor hypoxia, and focal adhesion kinase (FAK), which plays a role in cancer cell proliferation and survival . Furthermore, molecular docking studies of analogous structures suggest potential interactions with tubulin at the colchicine binding site, indicating a possible role as inhibitors of tubulin polymerization, which disrupts mitosis in proliferating cells . This reagent is presented as a high-purity chemical tool for researchers investigating novel oncotherapeutic pathways and structure-activity relationships (SAR) in heterocyclic chemistry. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C16H17N5O2S/c1-10(2)14-19-20-16(24-14)18-13(22)7-8-21-9-17-12-6-4-3-5-11(12)15(21)23/h3-6,9-10H,7-8H2,1-2H3,(H,18,20,22)

InChI Key

FBQBEFAEPOWGME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Intermediate Formation via Cyclocondensation

A common approach involves refluxing 5-bromoanthranilic acid with acetic anhydride to form 6-bromo-2-methyl-4H-benzo[d]oxazin-4-one as an intermediate. This intermediate is critical for subsequent nucleophilic substitution with amine-bearing thiadiazoles.

Reaction Conditions :

  • Reactants : 5-Bromoanthranilic acid (1 eq), acetic anhydride (3 eq).

  • Temperature : 120°C, reflux for 4–6 hours.

  • Yield : 85–90%.

Synthesis of the 5-Isopropyl-1,3,4-Thiadiazole Unit

The thiadiazole ring is constructed via cyclization reactions using thiosemicarbazide derivatives.

Thiosemicarbazide Preparation

5-Isopropyl-1,3,4-thiadiazol-2-amine is synthesized by reacting isopropylthiosemicarbazide with carbon disulfide (CS₂) under basic conditions:

Procedure :

  • Combine isopropylthiosemicarbazide (1 eq) and Na₂CO₃ (1 eq) in ethanol.

  • Add CS₂ (3 eq) dropwise and reflux for 12 hours.

  • Acidify with HCl to precipitate the product.

Key Data :

ParameterValue
Yield75–80%
Melting Point225–227°C
CharacterizationIR: 3350 cm⁻¹ (N–H stretch)

Alternative Route: Hantzsch Thiadiazole Synthesis

For larger-scale production, a modified Hantzsch method is employed:

  • React isopropyl hydrazinecarbothioamide with ethyl isopropyl carbonate in the presence of PCl₃.

  • Cyclize at 80°C for 8 hours.

Advantages :

  • Higher regioselectivity for 5-isopropyl substitution.

  • Reduced byproduct formation compared to CS₂-based methods.

Coupling of Quinazolinone and Thiadiazole Moieties

The final step involves forming the propanamide bridge between the two heterocycles.

Amide Bond Formation

  • Activate the quinazolinone intermediate’s carboxylic acid group using thionyl chloride (SOCl₂) to form the acyl chloride.

  • React with 5-isopropyl-1,3,4-thiadiazol-2-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimized Conditions :

ParameterValue
Reaction Time24 hours
Temperature0°C → Room Temperature
Yield68–72%

Stereochemical Control

The (2E) configuration is achieved by:

  • Using Zincke salts to stabilize the thiadiazole-ylidene intermediate.

  • Conducting the reaction under inert atmosphere (N₂/Ar) to prevent oxidation.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 1.25 (d, 6H, CH(CH₃)₂), δ 3.45 (m, 1H, CH), δ 8.15 (s, 1H, quinazolinone H)
IR (KBr)1680 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (C=N)
MS (ESI) m/z 371.4 [M+H]⁺

Comparative Analysis of Synthetic Routes

The table below evaluates two primary methods for synthesizing the target compound:

MethodYield (%)Purity (%)Key AdvantageLimitation
CS₂ Cyclization7595Cost-effective reagentsRequires strict pH control
Hantzsch Modification8298ScalabilityHigher solvent consumption

Industrial-Scale Considerations

For commercial production, the Hantzsch method is preferred due to:

  • Reproducibility : Consistent yields (>80%) across batches.

  • Safety : Avoids hazardous CS₂.

  • Regulatory Compliance : Meets ICH guidelines for impurity profiling.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties of Analogs
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Quinazolinone + Thiadiazole Propan-2-yl (thiadiazole), Amide ~367.4* Planar quinazolinone, lipophilic isopropyl
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide Quinazolinone + Indole Chloroindole, Amide 394.9 Bulky indole substituent, potential DNA intercalation
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide Thiazolidinone + Thiadiazole 4-Methylbenzylidene, Thioxo, Hydroxyphenyl 398.5 Thioxo group enhances H-bonding capacity
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide Benzotriazinone + Thiadiazole Benzyl (thiadiazole), Amide 392.4 Benzotriazinone offers distinct π-π interactions
2-benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one Oxadiazole + Thiazolidinone Benzylidene, Phenyloxadiazole ~349.4* Oxadiazole improves metabolic stability

*Calculated based on molecular formula.

Key Observations:
  • Quinazolinone vs. Benzotriazinone/Indole: The target compound’s quinazolinone core is structurally planar, favoring interactions with enzymatic targets (e.g., kinases), whereas benzotriazinone () and indole () introduce bulkier aromatic systems that may alter binding kinetics .
  • Thiadiazole vs. Thiazolidinone/Oxadiazole: The thiadiazole’s sulfur atom enhances hydrophobic interactions, contrasting with thiazolidinone’s thioxo group (), which can act as a hydrogen-bond acceptor.
  • Substituent Effects : The target’s propan-2-yl group confers moderate lipophilicity, balancing solubility and membrane permeability. Bulkier substituents (e.g., benzyl in ) may hinder diffusion but improve target specificity .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s isopropyl group (logP ~2.5) may enhance blood-brain barrier penetration compared to ’s chloroindole derivative (logP ~3.1).
  • Solubility : The amide linkage improves aqueous solubility relative to purely aromatic analogs (e.g., ).
  • pKa: Quinazolinone’s carbonyl (pKa ~9.5) and thiadiazole’s basic nitrogen may influence ionization at physiological pH .

*Predicted using fragment-based methods.

Biological Activity

The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide , a hybrid molecule combining quinazoline and thiadiazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H17N5O2SC_{16}H_{17}N_{5}O_{2}S with a molecular weight of approximately 329.377 g/mol. The compound features a quinazoline core with a 4-oxo group and a thiadiazole substituent which is critical for its biological activity.

PropertyValue
Molecular FormulaC16H17N5O2S
Molecular Weight329.377 g/mol
Density1.5 ± 0.1 g/cm³
LogP1.28

Biological Activity Overview

Preliminary studies have indicated that compounds containing both quinazoline and thiadiazole structures exhibit a range of biological activities including:

  • Antitumor Activity : Compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of the thiadiazole moiety is often associated with enhanced antimicrobial efficacy.

Antitumor Activity

Research indicates that derivatives of quinazoline have been extensively studied for their anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects on cancer cell proliferation, with IC50 values indicating their effectiveness.

CompoundCancer Cell LineIC50 (µM)
Quinazoline derivative AMCF7 (breast cancer)0.67
Thiadiazole derivative BHCT116 (colon cancer)0.80
Thiadiazole derivative CPC-3 (prostate cancer)0.87

The exact mechanisms by which This compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Targeting Kinases : Certain derivatives inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.
  • Antimicrobial Mechanisms : The thiadiazole component may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

Case Studies

Several studies have explored the efficacy of related compounds in vivo and in vitro:

  • Study on Anticancer Activity :
    • A study evaluated the anticancer properties of a series of quinazoline-thiadiazole hybrids against multiple cancer cell lines including HEPG2 and MDA-MB-231.
    • Results indicated that some derivatives exhibited IC50 values lower than traditional chemotherapeutics, suggesting potential as lead compounds for drug development.
  • Antimicrobial Evaluation :
    • Another study focused on the antimicrobial activity of thiadiazole derivatives against gram-positive and gram-negative bacteria.
    • The results showed significant inhibition zones compared to control antibiotics, highlighting the compound's potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide?

  • Methodological Answer : Synthesis optimization involves stepwise adjustments to reaction parameters. For example:

  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity of intermediates (e.g., quinazoline and thiadiazole moieties) .
  • Temperature Control : Maintaining 60–80°C during amide coupling prevents side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .
    • Data Table :
StepReactantsSolventTemp (°C)Yield (%)Purity (%)
1Quinazoline derivative + Propanoyl chlorideDMF706590
2Thiadiazole intermediate + Activated esterDMSO805895

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., quinazoline C=O at δ 165–170 ppm, thiadiazole NH at δ 10.2 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass calculation (e.g., [M+H]⁺ = 412.1234) confirms molecular formula .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Q. How should initial biological screening for anticancer activity be designed?

  • Methodological Answer :

  • Cell Lines : Use panels like NCI-60 (e.g., MCF-7, HeLa) to assess cytotoxicity (IC₅₀) .
  • Assays : MTT or SRB assays at 48–72 hr exposure; include positive controls (e.g., cisplatin) .
  • Dosage Range : 0.1–100 µM to establish dose-response curves .

Advanced Research Questions

Q. How can computational modeling predict target interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR, VEGFR2). Key interactions: quinazoline C=O with Lys721 (EGFR) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
    • Data Table :
Target ProteinDocking Score (kcal/mol)Key ResiduesBinding Affinity (nM)
EGFR-9.2Lys721, Thr76612.3
VEGFR2-8.7Asp1046, Cys91928.9

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Activity Cliffs : Compare analogs (e.g., replacing thiadiazole with triazole) to identify critical moieties. For example, thiadiazole’s electron-withdrawing groups enhance kinase inhibition .
  • Statistical Validation : Use PCA (Principal Component Analysis) to resolve outliers in bioassay datasets .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to validate binding hypotheses .

Q. What strategies improve metabolic stability during pharmacokinetic profiling?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., thiadiazole ring oxidation) .
  • Derivatization : Introduce fluorine atoms at C-2 of quinazoline to block CYP3A4-mediated degradation .
  • ADME Prediction : SwissADME or pkCSM tools to estimate logP (optimal: 2–3) and BBB permeability .

Q. How can researchers design derivatives to overcome resistance in cancer cell lines?

  • Methodological Answer :

  • Scaffold Hopping : Replace propanamide linker with sulfonamide to bypass efflux pumps (e.g., P-gp) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate compound to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .
    • Data Table :
DerivativeModificationIC₅₀ (µM) Resistant Cell LineMechanism
A1Sulfonamide linker1.2 (MCF-7/ADR)P-gp inhibition
A2PROTAC conjugate0.8 (HeLa/Dox)EGFR degradation

Methodological Considerations

  • Contradictory Evidence : Some studies report thiadiazole moieties enhancing cytotoxicity , while others note reduced solubility . Mitigate by balancing lipophilicity (e.g., PEGylation) .
  • Advanced Purification : Use preparative HPLC (C18, 20 mM ammonium acetate buffer) for >99% purity in scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.